molecular formula C7H3I3O2 B14254886 3-Hydroxy-2,4,6-triiodobenzaldehyde CAS No. 224641-82-1

3-Hydroxy-2,4,6-triiodobenzaldehyde

Cat. No.: B14254886
CAS No.: 224641-82-1
M. Wt: 499.81 g/mol
InChI Key: PYEXBDXARWXOHC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,6-triiodobenzaldehyde is an organic compound with the molecular formula C7H3I3O2 It is a derivative of benzaldehyde, where three iodine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,4,6-triiodobenzaldehyde typically involves the iodination of 3-hydroxybenzaldehyde. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,4,6-triiodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 3-Hydroxy-2,4,6-triiodobenzoic acid.

    Reduction: 3-Hydroxy-2,4,6-triiodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,4,6-triiodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-2,4,6-triiodobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of iodine atoms can also influence the compound’s reactivity and interactions with other molecules, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-iodobenzaldehyde: Similar structure but with only one iodine atom.

    2,4,6-Triiodobenzaldehyde: Lacks the hydroxyl group at the 3 position.

Uniqueness

3-Hydroxy-2,4,6-triiodobenzaldehyde is unique due to the combination of three iodine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

CAS No.

224641-82-1

Molecular Formula

C7H3I3O2

Molecular Weight

499.81 g/mol

IUPAC Name

3-hydroxy-2,4,6-triiodobenzaldehyde

InChI

InChI=1S/C7H3I3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H

InChI Key

PYEXBDXARWXOHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)C=O)I

Origin of Product

United States

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